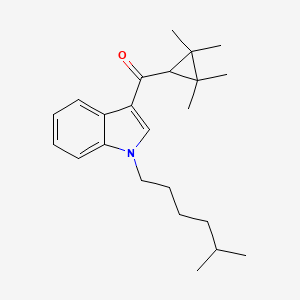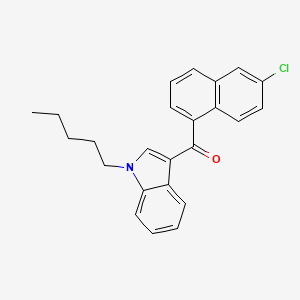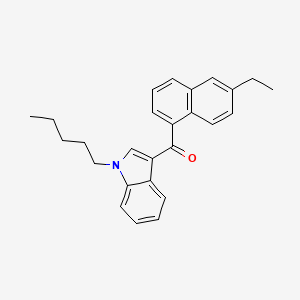
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
UR-144 is a potent synthetic cannabinoid (CB) which preferentially binds the peripheral CB2 receptor (Ki = 1.8 nM) over the central CB1 receptor (Ki = 150 nM). UR-144 N-(5-methylhexyl) analog differs from UR-144 by having a methyl group at the end of the alkane chain. The biological activities of this compound have not been characterized. This product is intended for forensic and research applications.
Aplicaciones Científicas De Investigación
1. Regulatory Classification and Controls
The substance (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone, closely related to the queried compound, has been placed into Schedule I of the Controlled Substances Act. This classification addresses its regulatory controls and the administrative, civil, and criminal sanctions applicable to handlers of such substances (Federal register, 2016).
2. Identification and Characterization
A study identified the synthetic cannabinoid UR-144, structurally similar to the queried compound, in commercial 'legal high' products. Along with UR-144, six related compounds were detected, highlighting the diversity and complexity of such substances in commercial products (Drug testing and analysis, 2013).
3. Genotoxic Properties
Research has investigated the genotoxic properties of XLR-11, a compound structurally akin to the queried molecule. This study provided insights into the DNA-damaging properties of such drugs in different experimental systems, contributing to understanding their potential health risks (Archives of Toxicology, 2016).
4. Structural Elucidation of Related Compounds
A study identified a new isomer of a tetramethylcyclopropoylindole, related to the queried compound. This research contributed to the structural knowledge and potential synthesis pathways of such substances (Forensic science international, 2014).
5. Metabolic Profiling
The metabolism of XLR-11, a compound closely related to the queried chemical, was studied in human urine and hepatoma cells. This research is significant for understanding the biotransformation and potential detection of such substances in biological matrices (Drug testing and analysis, 2015).
Propiedades
Nombre del producto |
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
|---|---|
Fórmula molecular |
C23H33NO |
Peso molecular |
339.5 |
Nombre IUPAC |
[1-(5-methylhexyl)indol-3-yl]-(2,2,3,3-tetramethylcyclopropyl)methanone |
InChI |
InChI=1S/C23H33NO/c1-16(2)11-9-10-14-24-15-18(17-12-7-8-13-19(17)24)20(25)21-22(3,4)23(21,5)6/h7-8,12-13,15-16,21H,9-11,14H2,1-6H3 |
Clave InChI |
JOVRITWYDROVAQ-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCN1C=C(C2=CC=CC=C21)C(=O)C3C(C3(C)C)(C)C |
Sinónimos |
(1-(5-methylhexyl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






